molecular formula C9H7BrO4 B1288315 3-Bromo-4-(methoxycarbonyl)benzoic acid CAS No. 264272-63-1

3-Bromo-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1288315
CAS No.: 264272-63-1
M. Wt: 259.05 g/mol
InChI Key: ZJGOZXACDNCTSA-UHFFFAOYSA-N
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Description

3-Bromo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves several steps:

    Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.

    Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

    Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

    Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.

    Bromination: The ester is brominated to introduce the bromine atom at the desired position.

    Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to form the desired this compound

Industrial production methods often involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis and esterification, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-(methoxycarbonyl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a building block for more complex molecules. The bromine atom and methoxycarbonyl group provide reactive sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of the desired therapeutic agents .

Comparison with Similar Compounds

3-Bromo-4-(methoxycarbonyl)benzoic acid can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for particular synthetic applications.

Properties

IUPAC Name

3-bromo-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOZXACDNCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595474
Record name 3-Bromo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264272-63-1
Record name 3-Bromo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 2-bromoterephthalate (1.04 g) in methanol (10 mL) was added 1 N sodium hydroxide (5.71 mL) at room temperature. After stirring for 1.5 hour, the reaction was quenched by adding 1 N hydrochloric acid (7 mL). White crystals were formed. Water (10 mL) was added to aid crystalyzation. The crystals were collected by filtration, washed with water, and dried in the air. 3-Bromo-4-(methoxycarbonyl)benzoic acid was obtained as white crystals (532 mg).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
5.71 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-bromo-4-methylbenzoate (4.58 g, 20 mmol), KMnO4 (12.64 g, 80 mmol) and 18-crown-6 (1.06 g, 4.0 mmol) in t-BuOH:H2O (1:1, 60 mL) was stirred for 20 min at 75° C. Then the mixture was cooled to rt and KMnO4 (3.16 g, 20 mmol) was added. The reaction mixture was stirred for additional 1 h at 75° C. After that, the mixture was cooled to rt and KMnO4 (1.58 g, 10 mmol) was added again. The mixture was stirred for 1 h more at 75° C., cooled to rt and filtered. The filtrate was acidified by citric acid and the white solid was precipitated. It was filtered and washed with water to give the product (2.5 g, yield 48.5%) as a white solid. MS: m/z==258.9 (M+1, ESI+).
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
12.64 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step Two
Name
Quantity
1.58 g
Type
reactant
Reaction Step Three
Yield
48.5%

Synthesis routes and methods III

Procedure details

Potassium hydroxide (2.87 g, 51 mmol) was added to a solution of 2-bromo-1,4-benzenedicarboxylic acid, dimethyl ester (14 g, 51 mmol) in methanol (50 mL) at 25° C. The reaction mixture was stirred at 25° C. for 24 h and then at 50° C. for 3 h. The solvent was concentrated under reduced pressure and the residue was diluted with water (100 mL) and extracted with ethyl acetate (2×200 mL). The water layer was acidified to pH 2 with 2N hydrochloric acid solution and extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo. The resulting solid was boiled in toluene (100 mL) and the insolubles were removed by filtration. The filtrate was concentrated to dryness under reduced pressure and the resulting solid was flash chromatographed (silica gel, 50% ethyl acetate in petroleum ether with 1% acetic acid) to give 3-bromo-4-(methoxycarbonyl)benzoic acid (3.28 g, 24% yield) as a colorless solid.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 3-amino-4-methoxycarbonylbenzoic acid (1.95 g, 10 mmol) suspended in 48% hydrobromic acid (50 mL) and acetic acid (50 mL), an aqueous solution (20 mL) of sodium nitrite (0.69 g, 10 mmol) was added at −10° C., and the resulting solution was stirred for 30 minutes. The solution was added to copper bromide (I) (1.44 g, 10 mmol) in 48% hydrobromic acid (50 mL) at −10° C., and the resulting reaction mixture was stirred at room temperature for 1 hour. After addition of ethyl acetate, the reaction mixture was washed with water, dried over magnesium sulfate, filtered through celite and purified by silica gel column chromatography to give 1.70 g of the desired product as a colorless solid (yield 59%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
1.44 g
Type
catalyst
Reaction Step Five
Yield
59%

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